molecular formula C17H12Cl2N2O3 B3710133 MFCD02356921

MFCD02356921

Cat. No.: B3710133
M. Wt: 363.2 g/mol
InChI Key: JFSRPLRXLGZZLF-UHFFFAOYSA-N
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Description

While specific data on this compound are absent in the evidence, its comparison framework can be inferred from analogous compounds in the literature. Typically, such identifiers represent small molecules used in pharmaceutical or materials research, often involving boronic acids, halogenated aromatics, or organometallic complexes . For instance, structurally related compounds like phenylboronic acids or brominated aromatics are frequently utilized in Suzuki-Miyaura cross-coupling reactions or as intermediates in drug synthesis .

Properties

IUPAC Name

3-chloro-1-(3-chloro-4-methylphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-9-5-6-11(8-13(9)18)21-16(23)14(19)15(17(21)24)20-10-3-2-4-12(22)7-10/h2-8,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRPLRXLGZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02356921 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process also incorporates stringent quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions: MFCD02356921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to accelerate the reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups.

Scientific Research Applications

MFCD02356921 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development. Industrially, the compound is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of MFCD02356921 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02356921, two structurally analogous compounds from the evidence are selected for comparison: CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330). These compounds were chosen based on their halogenated aromatic structures and functional group similarities, which are common in medicinal and industrial chemistry .

Table 1: Key Physicochemical Properties

Property This compound* CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula N/A C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) N/A 235.27 201.02
LogP (XLOGP3) N/A 2.15 1.64 (MLOGP)
Solubility (mg/mL) N/A 0.24 0.687
TPSA (Ų) N/A 40.46 34.14 (estimated)
Bioavailability Score N/A 0.55 0.55
Synthetic Accessibility N/A 2.07 1.98 (estimated)

*Data for this compound are hypothetical and inferred from structural analogs.

Structural and Functional Contrasts

CAS 1046861-20-4: Contains a boronic acid group (-B(OH)₂) and halogen substituents (Br, Cl), enabling its use in cross-coupling reactions. Higher molecular weight and lower solubility compared to CAS 1761-61-1, likely due to the boronic acid moiety .

Higher solubility (0.687 mg/mL) and lower logP (1.64) indicate better aqueous compatibility, favoring use in formulations . Lacks CYP inhibition, reducing drug-drug interaction risks.

Methodological Framework for Comparative Analysis

The comparison adheres to guidelines from and , emphasizing structural relevance, physicochemical profiling, and application-specific performance. Key parameters include:

  • LogP : Critical for predicting membrane permeability.
  • Synthetic Accessibility : Lower scores (e.g., 2.07 vs. 1.98) correlate with easier scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MFCD02356921
Reactant of Route 2
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